3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one
CAS No.: 83809-87-4
Cat. No.: VC13305302
Molecular Formula: C4H2N6O3
Molecular Weight: 182.10 g/mol
* For research use only. Not for human or veterinary use.
![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one - 83809-87-4](/images/structure/VC13305302.png)
Specification
CAS No. | 83809-87-4 |
---|---|
Molecular Formula | C4H2N6O3 |
Molecular Weight | 182.10 g/mol |
IUPAC Name | 3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
Standard InChI | InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1H,(H,5,6,8) |
Standard InChI Key | PJWJEUJIMJNSEA-UHFFFAOYSA-N |
SMILES | C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] |
Canonical SMILES | C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name 3-nitro triazolo[5,1-c] triazin-4(1H)-one reflects its bicyclic system: a triazole ring fused with a triazinone moiety. The molecular formula is CHNO, with a molecular weight of 182.10 g/mol. Key structural features include:
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Nitro group (-NO): Enhances electrophilicity and facilitates redox reactions .
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Fused rings: Planar structure promotes π-π stacking and hydrogen bonding.
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Tautomerism: Exists in equilibrium between 1H and 4H tautomers, affecting reactivity.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 182.10 g/mol |
Melting Point | 146–148°C (decomp.) |
LogP (Octanol-Water) | 0.87 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via cyclization reactions. A common route involves:
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Diazo Coupling: Reacting 3-amino-1,2,4-triazole with α-nitro ketones (e.g., 1-nitropropan-2-one) under acidic conditions .
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Cyclization: Intramolecular dehydration forms the fused triazolo-triazine core.
Example Reaction:
Industrial Scalability
Industrial methods optimize for cost and safety:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.
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Automated Purification: Chromatography and crystallization improve yield (>90%).
Chemical Reactivity and Derivatives
Key Reactions
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Reduction: Nitro group → amine using NaBH/LiAlH or catalytic hydrogenation .
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Oxidation: Methyl substituents → carboxylic acids via KMnO/HSO.
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Nucleophilic Substitution: Nitro group replaced by thiols or amines in biological systems .
Notable Derivatives
Derivative | Biological Activity | IC (μM) |
---|---|---|
Triazavirin® (7-SCH) | Antiviral (SARS-CoV-2) | 1.2 |
3-Amino analog | Anticancer (HeLa cells) | 0.46 |
3,7-Dinitro | Explosive material | N/A |
Biological Activities and Mechanisms
Antiviral Activity
Triazavirin®, the 7-methylthio derivative, inhibits viral replication by:
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RNA Polymerase Inhibition: Binds to active sites of influenza A/B polymerases .
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Protease Binding: Interacts with SARS-CoV-2 M via H-bonding (ΔG = -8.2 kcal/mol).
Anticancer Properties
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Kinase Inhibition: Blocks c-Met kinase (IC = 0.09 μM), suppressing tumor growth .
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DNA Intercalation: Planar structure disrupts DNA replication in cervical cancer cells.
Antimicrobial Effects
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Bacterial Growth Inhibition: MIC = 0.046 μM against MRSA, outperforming vancomycin .
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Antifungal Activity: Disrupts ergosterol synthesis in Candida albicans.
Applications in Medicine and Industry
Pharmaceutical Development
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Antiviral Drugs: Triazavirin® reduces influenza severity by 40% in clinical trials .
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Anticancer Agents: 3-Amino derivatives show 68-fold higher potency than benznidazole .
Energetic Materials
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Explosives: 3,7-Dinitro derivatives exhibit high detonation velocity (8,500 m/s).
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Propellants: Thermal stability (T > 200°C) suits rocket fuel applications .
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
Compound | Nitrogen Content (%) | Key Application |
---|---|---|
3-Nitro-triazolo-triazinone | 46.2 | Antiviral/anticancer |
PTX (Pyrazolo-triazine) | 52.1 | Explosives |
Benznidazole | 24.3 | Antiparasitic |
Uniqueness: The nitro group enhances redox activity, while the fused rings improve thermal stability .
Future Directions
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